3-Methyl-1-hexyn-3-ol

Description

Contextual Significance of Alkynols in Advanced Organic Synthesis

Alkynols, the broader class of compounds to which 3-Methyl-1-hexyn-3-ol belongs, are highly versatile intermediates in organic synthesis. numberanalytics.com The presence of both a hydroxyl group and a reactive alkyne in the same molecule allows for a wide range of chemical transformations. wikipedia.org These compounds can undergo reactions at either functional group, or reactions that involve both, leading to the formation of diverse and complex molecular architectures. numberanalytics.com

The alkyne moiety, with its carbon-carbon triple bond, is a hub of reactivity, participating in addition reactions, cycloadditions, and metal-catalyzed coupling reactions. numberanalytics.com For instance, the triple bond can be fully or partially reduced to form alkenes or alkanes, or it can be a precursor for the formation of ketones and aldehydes through hydration. libretexts.org The terminal alkyne, as seen in this compound, possesses a weakly acidic proton that can be removed to form a potent nucleophile, an acetylide ion, which can then be used to form new carbon-carbon bonds. libretexts.org

The hydroxyl group also offers a site for various chemical modifications. It can be oxidized, replaced by other functional groups, or used to form esters and ethers. researchgate.net The interplay between the hydroxyl and alkyne groups allows for the synthesis of a vast array of compounds, making alkynols valuable in the production of pharmaceuticals, agrochemicals, and fine chemicals. ontosight.ai

Structural Attributes and Interacting Functional Group Chemistry of this compound

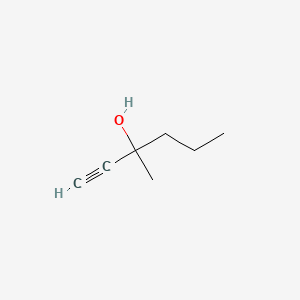

This compound is a colorless liquid with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . ontosight.ai Its structure features a six-carbon chain with a terminal triple bond between the first and second carbons, a hydroxyl group on the third carbon, and a methyl group also on the third carbon.

Key Structural Features:

Tertiary Alcohol: The hydroxyl group is attached to a tertiary carbon atom. This steric hindrance around the hydroxyl group influences its reactivity compared to primary or secondary alcohols.

Terminal Alkyne: The presence of the C≡C-H group means it can undergo reactions specific to terminal alkynes, such as the formation of metal acetylides. libretexts.org

The interaction between the hydroxyl group and the alkyne is a key aspect of the chemistry of this compound. The electron-withdrawing nature of the sp-hybridized carbons of the alkyne can influence the acidity of the hydroxyl proton. Conversely, the hydroxyl group can direct the regioselectivity of reactions involving the alkyne.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H12O | nih.gov |

| Molecular Weight | 112.17 g/mol | ontosight.ai |

| Boiling Point | 170-172°C | ontosight.ai |

| Density | 0.86 g/cm³ | ontosight.ai |

| Refractive Index | 1.442-1.445 | ontosight.ai |

Overview of Academic Research Trajectories for this compound

Academic research on this compound and related tertiary acetylenic alcohols has explored their synthesis and application in various chemical transformations. A common method for synthesizing tertiary acetylenic alcohols involves the reaction of a ketone with a metal acetylide, often generated from a terminal alkyne and a strong base like an organolithium reagent or a Grignard reagent. researchgate.net

Research has also focused on the unique reactivity of these compounds. For example, studies have investigated their use as precursors in the synthesis of more complex molecules. The presence of both an alcohol and an alkyne allows for intramolecular reactions to form cyclic compounds. Furthermore, the development of stereoselective methods for the synthesis of chiral tertiary propargyl alcohols continues to be an active area of research, as these chiral molecules are valuable building blocks in asymmetric synthesis. acs.org

Investigations into the reactions of similar alkynols, such as 3,5-dimethyl-1-hexyn-3-ol (B130301), have demonstrated their utility in palladium-mediated cross-coupling reactions and esterification reactions. sigmaaldrich.com For instance, the reaction with carbon dioxide catalyzed by copper chloride has been studied, showcasing the efforts to utilize these molecules in carbon fixation strategies. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

4339-05-3 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

3-methylhex-1-yn-3-ol |

InChI |

InChI=1S/C7H12O/c1-4-6-7(3,8)5-2/h2,8H,4,6H2,1,3H3 |

InChI Key |

DTGUZRPEDLHAAO-UHFFFAOYSA-N |

SMILES |

CCCC(C)(C#C)O |

Canonical SMILES |

CCCC(C)(C#C)O |

Other CAS No. |

4339-05-3 |

Origin of Product |

United States |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 3 Methyl 1 Hexyn 3 Ol

Reactions Involving the Alkyne Functionality

The carbon-carbon triple bond in 3-methyl-1-hexyn-3-ol is a site of high electron density, making it susceptible to a variety of addition reactions. These reactions provide pathways to more saturated and functionalized molecules.

Selective Hydrogenation and Semihydrogenation to Alkenes and Alkanes

The controlled reduction of the alkyne in this compound to either an alkene (semihydrogenation) or an alkane (full hydrogenation) is a fundamental transformation in organic synthesis. thieme-connect.combeilstein-journals.org The outcome of the reaction is highly dependent on the catalyst and reaction conditions employed.

The selective hydrogenation of alkynes to alkenes requires catalysts that can prevent over-reduction to the corresponding alkane. beilstein-journals.org Lindlar's catalyst, which is palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is a classic example of a heterogeneous catalyst used for the syn-selective semihydrogenation of alkynes to cis-alkenes. thieme-connect.com The addition of a second metal, such as copper or silver, to palladium catalysts can also enhance selectivity by limiting oligomerization and over-hydrogenation. unil.ch For instance, bimetallic nanoparticles have shown promoting effects in alkyne hydrogenations. unil.ch

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), also offer high selectivity for alkyne reduction. More recently, nickel-based catalytic systems have emerged as a cost-effective and efficient alternative for the chemo- and stereoselective hydrogenation of alkynes. rsc.org These systems can operate under neutral conditions and tolerate a wide range of functional groups. rsc.org The choice of solvent and additives can also significantly influence the selectivity of the hydrogenation reaction. researchgate.netmdpi.com For example, the use of cyclopentyl methyl ether (CPME) as a solvent has been explored for the hydrogenation of 3-hexyn-1-ol. mdpi.com

The table below summarizes various catalytic systems used for the selective hydrogenation of alkynes, which are applicable to this compound.

| Catalyst System | Type | Selectivity | Reference |

| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | Heterogeneous | cis-Alkenes | thieme-connect.com |

| Pd-Ag, Pd-Cu Nanoparticles | Heterogeneous (Bimetallic) | High selectivity for alkenes | unil.ch |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Homogeneous | High selectivity for alkenes | N/A |

| Nickel-based Catalysts | Homogeneous | High chemo- and stereoselectivity | rsc.org |

| (Tetraphenylporphyrin)palladium | Homogeneous | cis-Alkenes | thieme-connect.comorganic-chemistry.org |

| [Cp*Ru(MeCN)₃]PF₆ | Homogeneous | (E)-Alkenes (via hydrosilylation) | organic-chemistry.orgnih.gov |

The stereochemical outcome of alkyne hydrogenation is a critical aspect, leading to either cis- or trans-alkenes. The choice of catalyst and reaction conditions dictates the stereoselectivity of the reduction.

syn-Addition for cis-Alkenes: Catalytic hydrogenation of alkynes over heterogeneous catalysts like Lindlar's catalyst typically proceeds via a syn-addition of hydrogen atoms to the alkyne triple bond, resulting in the formation of a cis-alkene. thieme-connect.com This is because the alkyne adsorbs onto the catalyst surface, and both hydrogen atoms are delivered from the same side. Homogeneous catalysts like (tetraphenylporphyrin)palladium also facilitate the syn-addition of hydrogen, leading to cis-alkenes with high stereoselectivity. thieme-connect.comorganic-chemistry.org

anti-Addition for trans-Alkenes: The formation of trans-alkenes from alkynes is less common via direct hydrogenation but can be achieved through alternative reduction methods. One such method is the Chan alkyne reduction, which employs reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) to produce (E)-allylic alcohols from propargyl alcohols. alfa-chemistry.com Another approach involves a two-step process: a ruthenium-catalyzed hydrosilylation of the alkyne to form a (Z)-vinylsilane, followed by protodesilylation to yield the (E)-alkene. organic-chemistry.orgnih.gov This method is highly chemoselective and tolerates a variety of sensitive functional groups. organic-chemistry.orgnih.gov

The stereochemical outcome can also be influenced by the anion of the nickel(II) salt used in certain catalytic systems. bohrium.com For instance, the use of NiI₂ can favor the formation of trans-alkenes, while Ni(OTf)₂ can lead to cis-alkenes. bohrium.com

Hydrofunctionalization Reactions

Hydrofunctionalization reactions of the alkyne in this compound involve the addition of a hydrogen atom and another functional group across the triple bond. These reactions are atom-economical and provide direct routes to functionalized alkenes.

Hydrostannylation is the addition of a tin hydride (R₃SnH) across the carbon-carbon triple bond, yielding vinylstannanes. researchgate.netacs.org These products are valuable intermediates in organic synthesis, particularly in Stille cross-coupling reactions. msu.edu The reaction can be initiated by radical initiators, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), or catalyzed by transition metals like palladium or platinum. nih.govbohrium.com

The regioselectivity of hydrostannylation on terminal alkynes like this compound can lead to three possible isomers: α, (E)-β, and (Z)-β. The distribution of these products depends on the reaction conditions and the nature of the catalyst. researchgate.net For instance, palladium-catalyzed hydrostannylation often shows substrate-dependent selectivity. bohrium.com In contrast, platinum-catalyzed hydrostannylation using a PtCl₂/XPhos system has been shown to be highly selective for the linear (E)-vinylstannane. bohrium.com Theoretical studies on heterobimetallic catalysts, such as [Cu–Fe] and [Cu–Mn] systems, have shown that the choice of metal pair can control the regioselectivity of alkyne hydrostannylation. acs.org

The mechanism of radical hydrostannylation has been a subject of study, with evidence suggesting that trace amounts of molecular oxygen are necessary for the reaction to proceed, indicating a hybrid single-electron transfer/radical propagation mechanism. nih.gov

The direct carboxylation of terminal alkynes with carbon dioxide (CO₂) is an atom-economical and environmentally friendly method to synthesize propiolic acids. ruhr-uni-bochum.dersc.org This transformation involves the activation of the terminal C-H bond of the alkyne and the insertion of CO₂. pnas.org

Several catalytic systems have been developed for this reaction. Copper(I) complexes, often in the presence of a base, are effective catalysts. pnas.orgacs.org For example, a copper(I)-phenanthroline complex can coordinate to the alkyne, activating the terminal C-H bond for carboxylation. ruhr-uni-bochum.de The reaction of 3,5-dimethyl-1-hexyn-3-ol (B130301) with CO₂ catalyzed by CuCl in an ionic liquid has been investigated, leading to the formation of the corresponding α-methylene cyclic carbonate. acs.orgionike.comsigmaaldrich.com

Silver(I) salts in combination with DMSO have also been reported as highly effective catalyst systems for the carboxylation of terminal alkynes at ambient CO₂ pressure. ruhr-uni-bochum.de More recently, organocatalytic systems using simple pyrazoles have been shown to be efficient in promoting the carboxylation of alkynes with CO₂. rsc.org

The general mechanism for copper-catalyzed carboxylation involves the formation of a copper acetylide intermediate, followed by the insertion of CO₂ into the Cu-C bond to form a propynoate (B1239298) intermediate. pnas.org This intermediate can then undergo further reactions to yield the final carboxylic acid product. pnas.org

The table below provides examples of catalytic systems used for the hydrocarboxylation of terminal alkynes.

| Catalyst System | Base/Additive | Product | Reference |

| Copper(I)-phenanthroline | Base | Propiolic Acid | ruhr-uni-bochum.de |

| Silver(I) salts/DMSO | - | Propiolic Acid | ruhr-uni-bochum.de |

| CuCl/Ionic Liquid | - | α-Methylene Cyclic Carbonate | acs.orgionike.com |

| Pyrazoles | - | Propiolic Acid | rsc.org |

| Ni(acac)₂(bpy)/Zn/MgBr₂ | Zn, MgBr₂ | Maleic Anhydride (B1165640) (from internal alkynes) | organic-chemistry.org |

Cycloaddition Chemistry

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. In the context of this compound, the alkyne group is the key functional group participating in these reactions. One of the most well-known cycloaddition reactions is the Diels-Alder reaction, which typically involves a conjugated diene and a dienophile (an alkene or alkyne). sigmaaldrich.com

The Diels-Alder reaction is a [4+2] cycloaddition, meaning it involves the 4 π-electrons of the diene and the 2 π-electrons of the dienophile, to form a six-membered ring. sigmaaldrich.com While specific studies on the Diels-Alder reaction of this compound are not extensively detailed in the provided results, the general principles of cycloaddition chemistry apply. The terminal alkyne in this compound can act as a dienophile, reacting with various dienes to form substituted cyclohexadiene derivatives. The reaction's feasibility and outcome would be influenced by factors such as the nature of the diene, reaction temperature, and the presence of catalysts.

Another important cycloaddition is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," which involves the reaction of an azide (B81097) with an alkyne to form a 1,2,3-triazole. tcichemicals.com This reaction is known for its high yields, selectivity, and tolerance of a wide range of functional groups. tcichemicals.com The terminal alkyne of this compound makes it a suitable substrate for such reactions, allowing for the synthesis of triazole-containing molecules with potential applications in various fields, including medicinal chemistry and materials science. tcichemicals.com

| Cycloaddition Reaction | Reactant Types | Product |

| Diels-Alder Reaction | Conjugated diene + Alkyne (dienophile) | Substituted cyclohexadiene |

| Huisgen 1,3-Dipolar Cycloaddition | Azide + Alkyne | 1,2,3-Triazole |

Transformations at the Tertiary Alcohol Moiety

The tertiary alcohol group in this compound offers another site for chemical transformations, independent of the alkyne functionality.

Esterification of this compound can be achieved through reaction with carboxylic acids or their derivatives. For instance, its reaction with acetic anhydride can produce 3-methyl-1-hexyn-3-yl acetate. The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate, has been shown to facilitate this transformation.

Etherification, the formation of an ether, can also occur at the tertiary alcohol. While specific examples with this compound are not detailed, general methods for etherifying tertiary alcohols could be applied. These might include reaction with alkyl halides under basic conditions or acid-catalyzed addition to alkenes.

Oxidation of tertiary alcohols like this compound is generally challenging under standard conditions as it lacks a hydrogen atom on the carbinol carbon. However, under forcing conditions or with specific reagents, oxidative cleavage of the carbon-carbon bond adjacent to the alcohol can occur. The alkyne group, being a point of unsaturation, is also susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products could be formed. For instance, strong oxidation could lead to the cleavage of the triple bond.

Rearrangement Reactions and Isomerization Pathways

Propargyl alcohols, such as this compound, are known to undergo a variety of rearrangement and isomerization reactions, often catalyzed by acids or transition metals. These reactions typically lead to the formation of α,β-unsaturated carbonyl compounds.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated aldehydes or ketones. wikipedia.org For a terminal alkyne like this compound, the expected product of a Meyer-Schuster rearrangement would be an α,β-unsaturated aldehyde. The reaction mechanism involves the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the final carbonyl compound. wikipedia.org

The Rupe-Kambli rearrangement is a competing reaction that occurs with tertiary propargyl alcohols, leading to the formation of α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org This pathway is particularly favored for tertiary alcohols containing an α-acetylenic group. wikipedia.org Therefore, under acidic conditions, this compound could potentially undergo both Meyer-Schuster and Rupe-Kambli rearrangements, leading to a mixture of products. The ratio of these products would depend on the specific reaction conditions and the stability of the intermediates.

| Rearrangement | Starting Material | Product |

| Meyer-Schuster | Tertiary propargyl alcohol (terminal alkyne) | α,β-Unsaturated aldehyde |

| Rupe-Kambli | Tertiary propargyl alcohol | α,β-Unsaturated methyl ketone |

Beyond the classic Meyer-Schuster and Rupe-Kambli rearrangements, other isomerization pathways for propargyl alcohols to carbonyl compounds exist, often facilitated by transition metal catalysts. nih.gov These reactions can offer greater selectivity and proceed under milder conditions compared to acid-catalyzed methods. For example, ruthenium, gold, and other transition metal complexes have been shown to catalyze the isomerization of propargylic alcohols. nih.govbeilstein-journals.orgtdx.cat These catalysts can activate the alkyne or the alcohol, leading to different mechanistic pathways and potentially different products than those observed in acid-catalyzed rearrangements. The specific ligand environment of the metal catalyst can play a crucial role in determining the regioselectivity and stereoselectivity of the isomerization. tdx.cat

Mechanistic Elucidation of Reaction Pathways

The mechanistic understanding of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Research has focused on identifying key intermediates and quantifying the kinetic and thermodynamic parameters that govern its transformations.

Investigation of Reaction Intermediates

The study of transient species in the reaction pathways of this compound provides fundamental insights into how bond-making and bond-breaking events occur. Key transformations, such as acid-catalyzed rearrangements and metal-catalyzed additions, are understood through the characterization of their respective intermediates.

One of the most studied reactions of tertiary propargyl alcohols is the Meyer-Schuster rearrangement, which converts them into α,β-unsaturated carbonyl compounds. wikipedia.org For a terminal alkyne like this compound, this acid-catalyzed reaction is expected to yield an α,β-unsaturated aldehyde. The mechanism proceeds through several key steps: an initial rapid protonation of the hydroxyl group, followed by the slow, rate-determining 1,3-shift of the resulting water molecule to form an allenol intermediate. wikipedia.orgresearchgate.net This intermediate then undergoes keto-enol tautomerism to produce the final, stable unsaturated aldehyde. wikipedia.org In the case of tertiary alcohols, the Meyer-Schuster rearrangement can compete with the Rupe reaction, which yields α,β-unsaturated methyl ketones through a distinct enyne intermediate. wikipedia.org The choice of catalyst is critical, as gold-based catalysts have been shown to be particularly effective for this transformation under mild conditions. researchgate.net

In addition to rearrangements, the reactivity of the hydroxyl group has been explored in metal-catalyzed reactions. Rhodium-catalyzed reactions with donor/acceptor carbenoids, for example, proceed through a tandem process involving the formation of an oxonium ylide intermediate followed by a mdpi.com-sigmatropic rearrangement. nih.gov This pathway competes directly with the more common O-H insertion reaction. nih.gov The formation of the oxonium ylide is a critical mechanistic step, and the balance between the competing rearrangement and insertion pathways is highly dependent on the steric and electronic nature of the substrates. nih.gov

The analysis of by-products has also served as a valuable tool for mechanistic investigation. In related syntheses using Grignard reagents, the isolation and characterization of unexpected side products have helped to elucidate competing reaction pathways. mdpi.com For instance, the formation of dimeric or oligomeric species can suggest the occurrence of side reactions involving proton abstraction and subsequent addition of an anionic intermediate to the starting material. mdpi.com

Kinetics and Thermodynamics of this compound Transformations

The quantitative study of reaction rates (kinetics) and energy changes (thermodynamics) is essential for optimizing reaction conditions and predicting the feasibility of transformations involving this compound.

The kinetics of the selective hydrogenation of alkynes to alkenes is a widely studied area due to its industrial importance. While specific kinetic data for this compound is not extensively published, studies on analogous compounds like 3-hexyne (B1328910) and 2-methyl-3-butyn-2-ol (B105114) provide significant insights. researchgate.netacs.org These reactions are typically performed in three-phase systems and are often modeled using Langmuir-Hinshelwood mechanisms, which account for the adsorption of reactants onto the catalyst surface. researchgate.net In these models, the reaction rate can be influenced by the concentrations of the alkyne and hydrogen, as well as by mass transfer phenomena. acs.org For example, the hydrogenation of 3-hexyne over a W–Pd/alumina (B75360) catalyst showed complex kinetics with reaction orders of approximately 2.5 for 3-hexyne and -2.2 for hydrogen, indicating competitive adsorption between the organic species and hydrogen on the catalyst's active sites. researchgate.net In some systems, the reaction can be found to be zero-order with respect to the alkyne concentration. rsc.org The selectivity towards the desired alkene is a key kinetic challenge, determined by the relative rates of the first hydrogenation step (alkyne to alkene) and the second, over-hydrogenation step (alkene to alkane). rsc.orgresearchgate.net

Interactive Data Table: Representative Kinetic Models for Alkyne Hydrogenation

| Kinetic Model | Rate-Limiting Step | Key Assumptions | Typical Reaction Orders |

| Langmuir-Hinshelwood Model 1 | Adsorption of Alkyne | Non-competitive adsorption between hydrogen and organic species. researchgate.net | Alkyne: Positive order Hydrogen: Positive or zero order |

| Langmuir-Hinshelwood Model 2 | Surface Reaction | Both alkyne and hydrogen are adsorbed on the catalyst surface before reacting. | Complex dependencies on concentration for both reactants. |

| Langmuir-Hinshelwood Model 3 | Competitive Adsorption | Molecular hydrogen acts as a competitor for active sites. researchgate.net | Alkyne: Positive order Hydrogen: Negative order researchgate.net |

This table presents generalized models based on studies of related alkynes to illustrate the kinetic principles applicable to this compound hydrogenation.

Thermodynamic data provide information on the stability and energy content of this compound and its transformation products. Standard thermodynamic properties such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and enthalpy of vaporization (ΔvapH°) are crucial for calculating reaction enthalpies and equilibrium constants. While experimental data for this compound are scarce, these values can be estimated using computational methods or found in comprehensive databases like the NIST WebBook. nist.govchemeo.com For instance, data for the related compound 1-hexyn-3-ol (B89403) illustrate the type of thermodynamic information available for alkynols. chemeo.com

Interactive Data Table: Calculated Thermodynamic Properties for 1-Hexyn-3-ol

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | 83.45 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -32.78 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 14.84 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 45.10 | kJ/mol | Joback Calculated Property chemeo.com |

| Normal Boiling Point Temperature (Tboil) | 415.50 ± 0.50 | K | NIST chemeo.com |

Note: This data is for the related compound 1-hexyn-3-ol (CAS 105-31-7) and serves as a representative example of the thermodynamic parameters relevant to the study of alkynols. chemeo.com

{"project_title":"Advanced Applications and Derivatization Strategies for this compound","sections":[{"section_title":"4. Advanced Applications and Derivatization Strategies for this compound","sub_sections":[{"heading":"4.1. Role as a Key Intermediate in Complex Organic Synthesis","content":"\u003cp\u003ethis compound is a valuable and versatile building block in the field of organic synthesis. ontosight.aipressbooks.pub Its structure, which incorporates both a terminal alkyne and a tertiary alcohol, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules. researchgate.net The presence of these two reactive functional groups enables chemists to selectively modify the molecule at different positions, leading to the construction of diverse molecular architectures. chemicalbook.com This adaptability makes it a crucial component in the strategic planning and execution of multi-step syntheses. pressbooks.pub\u003c/p\u003e"},{"heading":"4.1.1. Precursor for Bioactive Molecules and Natural Product Analogs","content":"\u003cp\u003eThe unique structural features of this compound make it an important starting material for the synthesis of bioactive molecules and analogs of natural products. acs.org Many biologically active compounds and natural products contain complex carbon skeletons and various functional groups. db-thueringen.demdpi.com The terminal alkyne group of this compound can be readily transformed into other functional groups, such as alkenes, alkanes, or can be used in coupling reactions to form carbon-carbon bonds. The tertiary alcohol can be oxidized to a ketone or be involved in substitution reactions. This dual reactivity allows for the construction of the intricate structures often found in natural products and their analogs, which are crucial for drug discovery and development. db-thueringen.de For instance, homoallylic alcohols, which can be derived from propargyl alcohols like this compound, are key precursors for many natural products and bioactive compounds. acs.org\u003c/p\u003e"},{"heading":"4.1.2. Building Block for Heterocyclic Compounds and Enediynes","content":"\u003cp\u003ethis compound serves as a valuable precursor in the synthesis of heterocyclic compounds and enediynes. researchgate.net Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a major class of organic compounds with wideranging applications in pharmaceuticals and materials science. The functional groups of this compound can participate in cyclization reactions to form various heterocyclic systems. For example, the alkyne and hydroxyl groups can react with suitable reagents to form furans, pyrans, or other oxygen-containing heterocycles. mdpi.com Furthermore, the terminal alkyne is a key component for constructing enediyne systems, a class of compounds known for their potent antitumor activity. researchgate.net The synthesis of these complex structures often relies on the strategic use of building blocks like this compound that provide the necessary carbon framework and functional handles for subsequent transformations. researchgate.net\u003c/p\u003e"},{"heading":"4.1.3. Application in Agrochemistry and Pharmaceutical Intermediates","content":"\u003cp\u003eDue to its versatile reactivity, this compound and related alkynols are utilized as intermediates in the production of agrochemicals and pharmaceuticals. ontosight.aichemicalbook.com In the agrochemical industry, it can be a precursor for the synthesis of pesticides and herbicides. chemicalbook.com For instance, certain pyrethroids, a class of synthetic insecticides, are derived from intermediates containing the structural motifs that can be accessed from this compound. chemicalbook.com In the pharmaceutical sector, this compound serves as a building block for the synthesis of various active pharmaceutical ingredients (APIs). ontosight.aichemicalbook.com Its ability to undergo a variety of chemical transformations allows for the efficient construction of complex molecular frameworks found in many drugs. google.com\u003c/p\u003e\u003cbr\u003e\u003cp\u003e\u003cb\u003eTable 1: Examples of Pharmaceutical and Agrochemical Intermediates Derived from Alkynols\u003c/b\u003e\u003c/p\u003e\n\u003ctable\u003e\n\u003ctr\u003e\n \u003cth\u003eIntermediate Class\u003c/th\u003e\n \u003cth\u003eApplication\u003c/th\u003e\n \u003cth\u003eSynthetic Utility of Alkynol Precursor\u003c/th\u003e\n\u003c/tr\u003e\n\u003ctr\u003e\n \u003ctd\u003ePyrethroid Precursors\u003c/td\u003e\n \u003ctd\u003eAgrochemical (Insecticides)\u003c/td\u003e\n \u003ctd\u003eProvides the core carbon skeleton for modification into the final pyrethroid structure. chemicalbook.com\u003c/td\u003e\n\u003c/tr\u003e\n\u003ctr\u003e\n \u003ctd\u003eAnticancer Drug Intermediates\u003c/td\u003e\n \u003ctd\u003ePharmaceutical\u003c/td\u003e\n \u003ctd\u003eUsed in the synthesis of complex molecules with potential anticancer activity, such as citricin. chemicalbook.com\u003c/td\u003e\n\u003c/tr\u003e\n\u003ctr\u003e\n \u003ctd\u003eTerpene Perfume Precursors\u003c/td\u003e\n \u003ctd\u003eFine Chemicals\u003c/td\u003e\n \u003ctd\u003eServes as a starting material for the synthesis of various terpene-based fragrances. chemicalbook.com\u003c/td\u003e\n\u003c/tr\u003e\n\u003c/table\u003e"},{"heading":"4.2. Utilization in Functional Materials Science","content":"\u003cp\u003eThe unique chemical properties of this compound also lend themselves to applications in materials science. researchgate.net The presence of the reactive alkyne and hydroxyl groups allows for its incorporation into polymers and other advanced materials, imparting specific functionalities. google.com.qa\u003c/p\u003e"},{"heading":"4.2.1. Polymeric and Advanced Material Precursors","content":"\u003cp\u003ethis compound can act as a monomer or a precursor to monomers used in the synthesis of various polymers. The alkyne group can undergo polymerization reactions, such as addition polymerization, to form polymer chains. google.com.qa The hydroxyl group can also be used as a site for polymerization, for example, in the formation of polyesters or polyurethanes. The incorporation of the rigid alkyne unit into a polymer backbone can influence the material's thermal and mechanical properties. researchgate.net Furthermore, the introduction of pendant bulky groups, which can be derived from this molecule, can lead to a less ordered polymer matrix, thereby increasing solubility without compromising thermal stability. researchgate.net\u003c/p\u003e"},{"heading":"4.2.2. Surface Chemistry Enhancers in Coatings and Paints","content":"\u003cp\u003eIn the realm of coatings and paints, acetylenic alcohols like 3,5-dimethyl-1-hexyn-3-ol, a related compound, are known to function as surfactants and wetting agents. google.com While specific data on this compound is limited in this direct application, the general class of acetylenic alcohols is recognized for its ability to lower surface tension. This property is crucial for ensuring proper wetting of surfaces by paints and coatings, leading to better adhesion and a more uniform finish. The amphiphilic nature of these molecules, with a hydrophilic alcohol group and a hydrophobic hydrocarbon chain, allows them to orient at interfaces and modify surface properties. \u003c/p\u003e\u003cbr\u003e\u003cp\u003e\u003cb\u003eTable 2: Compound Names Mentioned in the Article\u003c/b\u003e\u003c/p\u003e\n\u003ctable\u003e\n\u003ctr\u003e\n \u003cth\u003eCompound Name\u003c/th\u003e\n\u003c/tr\u003e\n\u003ctr\u003e\n \u003ctd\u003ethis compound\u003c/td\u003e\n\u003c/tr\u003e\n\u003ctr\u003e\n \u003ctd\u003e3,5-dimethyl-1-hexyn-3-ol\u003c/td\u003e\n\u003c/tr\u003e\n\u003ctr\u003e\n \u003ctd\u003eCitricin\u003c/td\u003e\n\u003c/tr\u003e\n\u003c/table\u003e"}]}]}

Advanced Applications and Derivatization Strategies for 3 Methyl 1 Hexyn 3 Ol

Design and Development of 3-Methyl-1-hexyn-3-ol-Derived Catalysts and Ligands

Current research does not prominently feature catalysts or ligands directly derived from the molecular structure of this compound. The compound's principal role in catalysis is that of a reactant, serving as a model substrate to evaluate the efficacy, selectivity, and mechanisms of various catalytic systems. The focus of design and development is therefore on the catalysts themselves, which are engineered to act upon substrates like this compound.

Key research findings revolve around the selective hydrogenation of the alkyne functionality within similar molecules to yield the corresponding cis-alkene, a valuable transformation in the synthesis of fine chemicals and fragrances. mdpi.com The design strategies for these catalysts often involve the use of palladium (Pd) nanoparticles, the choice of support material, and the introduction of secondary metals or ligands to modify selectivity. researchgate.net

For instance, studies on the selective hydrogenation of 3-hexyn-1-ol, a structurally related alkynol, highlight advanced catalyst design. Researchers have developed heterogeneous catalysts with low palladium and copper content on alumina (B75360) supports to achieve high chemo- and stereoselectivity to (Z)-3-hexen-1-ol. mdpi.comresearchgate.net The performance of these catalysts is highly dependent on reaction parameters, including the preparation method, substrate-to-catalyst ratio, temperature, and solvent. mdpi.com

Another design strategy involves synthesizing palladium nanoparticles within microemulsions and depositing them onto highly ordered mesoporous silica (B1680970) with a 3-D pore network (FDU-12). researchgate.net The method of deposition—either by simple impregnation or by in-situ synthesis of the support around the nanoparticles—has a profound impact on the catalyst's selectivity. The in-situ synthesis method has shown potential for creating highly selective catalysts for alkyne hydrogenation, performing comparably to traditional Lindlar catalysts but without the use of lead. researchgate.net

The table below summarizes research findings from the catalytic hydrogenation of 3-hexyn-1-ol, illustrating the performance of different catalyst designs.

| Catalyst System | Substrate | Key Findings | Selectivity | Reference |

|---|---|---|---|---|

| Pd-Cu on γ-Al2O3 (Cat 2) | 3-Hexyn-1-ol | Bimetallic catalyst used for selective semi-hydrogenation. Performance is dependent on reaction conditions like temperature and additives. | High selectivity to (Z)-3-hexen-1-ol can be achieved under optimized conditions. | mdpi.com |

| Pd Nanoparticles on FDU-12 (in-situ synthesis) | 3-Hexyn-1-ol | Catalyst prepared by synthesizing the silica support in the presence of pre-formed Pd nanoparticles. | Performed as well as a Lindlar catalyst for selective hydrogenation to the alkene. | researchgate.net |

| Pd Nanoparticles on FDU-12 (impregnation) | 3-Hexyn-1-ol | Catalyst prepared by simply impregnating the silica support with a dispersion of Pd nanoparticles. | Not selective; resulted in full hydrogenation of the alkyne to the corresponding alkane. | researchgate.net |

| Ligand-Modified Colloidal Pd Nanoparticles (c-Pd/C & c-Pd/TiS) | 3-Hexyne (B1328910) | Ligand-modified catalysts showed intrinsically selective character over a broad range of alkyne conversions. | Preferentially formed the olefin (ca. 100% selectivity) even at high alkyne conversion (>90%). | polimi.it |

These findings underscore that while this compound is a relevant molecule in the field of catalysis, its contribution is as a key reactant for testing catalytic designs rather than as a constituent of the catalyst or ligand itself. The innovation lies in the formulation of the metallic nanoparticles and their interaction with supports and modifying agents.

Spectroscopic and Computational Characterization in Research on 3 Methyl 1 Hexyn 3 Ol

Advanced Spectroscopic Techniques for Structural Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For 3-methyl-1-hexyn-3-ol, ¹H-NMR and ¹³C-NMR spectra provide definitive evidence of its structure by identifying the chemical environment of each nucleus. nih.gov

¹H-NMR Spectroscopy: The proton NMR spectrum displays characteristic signals corresponding to the different types of protons in the molecule. The terminal alkyne proton (≡C-H) typically appears as a singlet, while the protons of the propyl and methyl groups exhibit distinct chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.

¹³C-NMR Spectroscopy: The carbon NMR spectrum complements the proton data by showing signals for each unique carbon atom. The two sp-hybridized carbons of the alkyne group are particularly notable, appearing in a characteristic region of the spectrum. The signals for the quaternary carbon bearing the hydroxyl group and the carbons of the methyl and propyl groups can also be precisely assigned. nih.gov

Table 1: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 (≡CH) | ~88 |

| C2 (C≡) | ~70 |

| C3 (C-OH) | ~65 |

| C4 (-CH2-) | ~45 |

| C5 (-CH2-) | ~18 |

| C6 (-CH3) | ~14 |

| C3-Methyl (-CH3) | ~30 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows distinct absorption bands that confirm the presence of its key functional groups. nist.gov

The most prominent features in the spectrum include:

O-H Stretch: A strong, broad absorption band typically appears in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group.

≡C-H Stretch: A sharp, strong band is observed at approximately 3300 cm⁻¹, indicative of the C-H bond of the terminal alkyne.

C≡C Stretch: A weaker, sharp absorption occurs in the range of 2100-2260 cm⁻¹, corresponding to the carbon-carbon triple bond.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3380 | Strong, Broad |

| Alkyne (≡C-H) | C-H Stretch | ~3310 | Strong, Sharp |

| Alkyne (-C≡C-) | C≡C Stretch | ~2120 | Weak, Sharp |

| Alkyl (C-H) | C-H Stretch | 2870-2960 | Medium-Strong |

Data sourced from NIST Chemistry WebBook. nist.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, the molecular ion of this compound (C₇H₁₂O, molecular weight 112.17 g/mol ) is formed, which then undergoes characteristic fragmentation. nih.govnist.gov

The fragmentation of tertiary alcohols is often dominated by alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, the most significant fragmentation pathway is the loss of the propyl group (•C₃H₇), resulting in a highly stable, resonance-stabilized oxonium ion.

Key fragmentation steps include:

Alpha-Cleavage: Loss of the propyl radical (mass 43) from the molecular ion (m/z 112) to produce the base peak at m/z 69.

Loss of Methyl Group: Cleavage of the methyl group (•CH₃, mass 15) can also occur, leading to a peak at m/z 97.

Loss of Water: Dehydration can lead to a peak corresponding to [M-H₂O]⁺.

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 112 | [C₇H₁₂O]⁺ | Molecular Ion (M⁺) |

| 97 | [M - CH₃]⁺ | Loss of a methyl radical |

| 69 | [M - C₃H₇]⁺ | Loss of a propyl radical (α-cleavage) |

Data sourced from PubChem and NIST. nih.gov

Theoretical Chemistry and Computational Modeling

Computational chemistry offers a powerful lens to investigate the intrinsic properties and reaction dynamics of molecules like this compound at the atomic level. These theoretical approaches complement experimental findings by providing detailed mechanistic insights that are often difficult to observe directly.

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For propargyl alcohols such as this compound, DFT calculations are employed to understand reactivity by analyzing the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). researchgate.netresearchgate.net

Research on related alkynol systems demonstrates that DFT can predict the most likely sites for nucleophilic or electrophilic attack. researchgate.netrsc.org For instance, in reactions involving the addition of reagents across the alkyne, DFT helps to rationalize the observed regioselectivity. mdpi.com Calculations can determine the relative stability of potential intermediates and transition states, explaining why one product is formed over another. rsc.orgchinesechemsoc.org Studies on the reaction of similar alkynols with CO₂ have utilized DFT to elucidate the catalytic cycle, showing how the catalyst activates the alcohol's hydroxyl group. chinesechemsoc.org This theoretical framework is crucial for designing new catalysts and predicting the outcomes of unknown reactions. mdpi.com

Mechanistic Pathway Simulations and Energy Profiling

Beyond static properties, computational modeling allows for the simulation of entire reaction pathways. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. This involves locating transition state structures and calculating their associated energy barriers (activation energies). chinesechemsoc.org

For reactions involving propargyl alcohols, such as hydrogenation, halogenation, or cyclization, mechanistic simulations provide a step-by-step view of bond breaking and formation. acs.orgnih.govmdpi.com For example, in the catalytic hydrogenation of alkynes, simulations can clarify whether the reaction proceeds sequentially (alkyne → alkene → alkane) or via direct hydrogenation to the alkane. mdpi.comrsc.org Energy profiling helps to understand selectivity; a lower activation energy for the formation of the alkene compared to the alkane explains why semi-hydrogenation is often achievable. rsc.org These computational models are invaluable for optimizing reaction conditions to favor the desired product and for understanding the fundamental principles that govern the compound's chemical behavior. chemrxiv.org

Emerging Research Directions and Future Outlook for 3 Methyl 1 Hexyn 3 Ol Chemistry

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

A primary focus in the chemistry of alkynols, including 3-Methyl-1-hexyn-3-ol, is the development of advanced catalytic systems that offer superior control over reaction outcomes. The selective hydrogenation of the alkyne moiety to an alkene without over-reduction to an alkane is a significant industrial challenge that necessitates sophisticated catalyst design. mdpi.com

Palladium-based heterogeneous catalysts are highly effective for the hydrogenation of acetylenic compounds due to their excellent ability to activate hydrogen and unsaturated bonds. mdpi.com Research has shown that modifying these catalysts can drastically improve selectivity. For instance, the creation of bimetallic palladium-copper (Pd-Cu) catalysts on silica (B1680970) supports has been investigated for the selective hydrogenation of functionalized alkynes. uu.nl The addition of a small amount of copper to a palladium catalyst can significantly decrease the hydrogenation rate of the intermediate alkene, thereby increasing the maximum yield of the desired product. uu.nl Further studies on the selective semi-hydrogenation of 3-hexyn-1-ol, a structural analogue of this compound, have demonstrated that low-content Pd and Cu on alumina (B75360) can achieve high conversion and selectivity, which can be fine-tuned by adjusting reaction parameters like temperature and substrate-to-catalyst ratio. mdpi.comresearchgate.net

Recent breakthroughs are aimed at breaking traditional scaling relationships in catalysis, where an increase in conversion often leads to a decrease in selectivity. nih.gov One innovative approach involves manipulating the electronic properties of palladium by introducing p-block atoms (like Boron or Carbon) into the interstitial sites of the Pd lattice. nih.gov This modification alters the d-orbital filling of the palladium, which has been shown to increase turnover frequency significantly compared to traditional Lindlar catalysts in the semi-hydrogenation of alkynols like 2-methyl-3-butyn-2-ol (B105114). nih.gov Electrocatalysis presents another novel frontier, with bimetallic alloys such as Cu-Au being explored for the semi-hydrogenation of alkynols using water as a hydrogen source under ambient conditions. acs.org

Table 1: Comparison of Catalytic Systems for Alkynol Hydrogenation

| Catalyst System | Key Feature | Target Reaction | Reported Advantage | Reference |

|---|---|---|---|---|

| Pd-Cu/SiO₂ | Bimetallic nanoparticles | Selective hydrogenation of 3-methyl-1-pentyn-3-ol | Higher maximum alkene yield by reducing over-hydrogenation. | uu.nl |

| Pd/Al₂O₃ | Low metal content, heterogeneous | Selective semi-hydrogenation of 3-hexyn-1-ol | High conversion and selectivity, tunable via reaction conditions. | mdpi.comresearchgate.net |

| Pd with interstitial B/C atoms | Manipulation of Pd electronic properties | Semi-hydrogenation of 2-methyl-3-butyn-2-ol | Breaks scaling relationships, leading to a 17-fold increase in TOF vs. Lindlar catalyst. | nih.gov |

| Cu₃Au Alloy | Bimetallic electrocatalyst | Electrocatalytic semi-hydrogenation of 2-butyne-1,4-diol | High Faradaic efficiency (>96%) and reaction rate using water as a hydrogen source. | acs.org |

Integration with Flow Chemistry Methodologies for Continuous Production

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in the manufacturing of fine chemicals and pharmaceuticals. amf.chucd.ie This methodology involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors. mt.comseqens.com For the synthesis and transformation of this compound, flow chemistry offers numerous advantages, including superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and significantly improved safety profiles due to the small reaction volumes. amf.chmt.com

The precise control afforded by flow reactors can lead to higher product yields, improved quality with fewer impurities, and the ability to perform chemistries that are difficult or unsafe in batch mode. ucd.iemt.com The modular nature of flow systems also facilitates seamless scalability from laboratory research to industrial production. amf.ch Furthermore, continuous processing can lead to a reduced environmental footprint through lower energy and solvent consumption. seqens.com The application of automated flow reactors has been demonstrated for the systematic screening of catalyst modifiers in the semi-hydrogenation of alkynols, showcasing the power of integrating flow systems with high-throughput experimentation. researchgate.net This approach allows for rapid identification of optimal reaction conditions, accelerating the development of efficient processes for compounds like this compound.

Bio-Inspired Catalysis and Biocatalytic Transformations of Alkynols

Biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations, is emerging as a powerful tool in organic synthesis due to its exceptional selectivity and environmentally benign nature. nih.govacsgcipr.org Enzymes operate under mild conditions, are biodegradable, and are produced from renewable resources. acsgcipr.org For a bifunctional molecule like this compound, biocatalysis offers intriguing possibilities for selective modifications that would be challenging to achieve with conventional chemical methods.

Enzyme classes relevant to alkynol transformation include:

Lipases and Esterases: These enzymes are widely used for the kinetic resolution of racemic alcohols through transesterification or hydrolysis, providing a route to enantiomerically pure chiral alcohols. acs.org

Alcohol Dehydrogenases (ADHs) and Oxidases: These can be used for the selective oxidation of the secondary alcohol group in molecules similar to this compound to the corresponding ketone, without affecting the alkyne moiety. acsgcipr.org

Ene-reductases (OYEs): While primarily known for reducing activated C=C double bonds, some old yellow enzymes (OYEs) have been shown to catalyze the selective reduction of alkynes to trans-alkenes. rsc.org

Hydroxynitrile Lyases (HNLs): These enzymes catalyze the formation of C-C bonds and could be explored for reactions involving the alkyne group. rsc.org

The integration of biocatalysis into the synthesis of complex molecules is a well-established strategy, often used to create chiral building blocks that are then elaborated using traditional chemistry. nih.gov While specific examples for this compound are not yet widespread, the principles of biocatalysis provide a clear roadmap for future research into its selective and asymmetric transformations. nih.gov

Application of Machine Learning and Artificial Intelligence in Reaction Optimization

The optimization of a chemical reaction is a complex, multi-parameter problem involving variables such as catalyst, solvent, temperature, stoichiometry, and reaction time. beilstein-journals.orgsemanticscholar.org Traditional one-factor-at-a-time optimization methods are often inefficient. Machine learning (ML) and artificial intelligence (AI) are now being deployed to navigate this complex chemical space more effectively. nih.gov

Bayesian optimization, a powerful ML technique, has emerged as a highly efficient approach for reaction optimization, particularly in low-data scenarios. nih.govbohrium.com The process involves building a statistical model of the reaction outcome (e.g., yield or selectivity) based on a small number of initial experiments. The algorithm then uses this model to suggest the next set of experimental conditions that are most likely to lead to an improved result or reduce model uncertainty. nih.gov This iterative, data-driven approach allows chemists to identify optimal reaction conditions far more rapidly than through intuition or traditional methods alone. bohrium.com For reactions involving this compound, an ML-guided workflow could optimize its synthesis or its subsequent conversion into a value-added derivative, simultaneously tuning multiple variables to maximize yield and selectivity.

Table 2: Potential Variables for ML-based Optimization of a this compound Reaction

| Variable Type | Parameter | Description |

|---|---|---|

| Categorical | Catalyst/Ligand | Identity of the metal catalyst and/or organic ligand. |

| Solvent | The reaction medium (e.g., Toluene, THF, Methanol). | |

| Base/Additive | Identity of any required base or reaction modifier (e.g., quinoline). | |

| Continuous | Temperature (°C) | The reaction temperature. |

| Concentration (M) | Molarity of the substrate in the solvent. | |

| Equivalents | Stoichiometric ratio of reagents relative to the substrate. | |

| Time (h) | The duration of the reaction. |

Development of Sustainable and Circular Economy Approaches for 3-Methyl-1-hexyn-ol Derivatives

The principles of a circular economy, which aim to eliminate waste and maximize the use of resources, are increasingly influencing the chemical industry. eulacfoundation.orgmdpi.com This approach involves designing processes that are highly efficient, utilize renewable feedstocks, and create products that can be reused or recycled. springerprofessional.de

For this compound, sustainable and circular approaches can be implemented at multiple stages:

Efficient Synthesis: Utilizing the novel catalytic systems and flow chemistry methodologies discussed previously minimizes waste and energy consumption, aligning with the principles of green chemistry and eco-efficiency. nih.govseqens.commdpi.com

Use of Renewable Feedstocks: Research into producing isobutene and formaldehyde—potential precursors for related structures—from bio-based sources could provide a renewable pathway for the synthesis of alkynols. nih.gov

Atom-Economic Transformations: Propargylic alcohols are versatile synthons for a variety of addition and cyclization reactions. researchgate.net A key area of research is the use of carbon dioxide (CO₂) as a C1 building block. The catalytic cyclization of propargylic alcohols with CO₂ to form valuable α-alkylidene cyclic carbonates is a promising route that fixes a greenhouse gas into a useful chemical, embodying the principles of a circular economy. researchgate.netacs.org

Biodegradable Derivatives: Designing derivatives of this compound that are biodegradable would ensure that the products have a minimal environmental impact at the end of their life cycle. Biocatalysis can play a role here, as enzymes operate in biological systems and their products are often more compatible with natural degradation pathways. acsgcipr.org

By integrating highly selective catalysis, continuous manufacturing, biocatalysis, and the utilization of waste streams like CO₂, the chemical industry can develop a more sustainable life cycle for this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for 3-methyl-1-hexyn-3-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic addition of acetylides to ketones. For example, propylmagnesium bromide reacting with 3-pentanone in anhydrous ether, followed by acid workup . Yield optimization requires strict control of moisture (to prevent side reactions) and use of low temperatures (0–5°C). Catalysts like copper(I) iodide may enhance regioselectivity in alkyne formation. Reported yields vary between 60–85%, depending on solvent purity and Grignard reagent stability .

Q. How can researchers verify the purity and structural identity of this compound?

Key methods include:

- GC-MS : Retention time comparison with standards and molecular ion peak at m/z 112 (C7H12O<sup>+</sup>) .

- NMR : <sup>1</sup>H NMR should show a singlet for the hydroxyl proton (~δ 2.1 ppm) and a triplet for the terminal alkyne proton (δ 1.8–2.0 ppm, J ≈ 2.5 Hz). <sup>13</sup>C NMR confirms the alkyne carbon at δ 70–80 ppm .

- FT-IR : Strong O-H stretch (~3400 cm<sup>−1</sup>) and C≡C stretch (~2120 cm<sup>−1</sup>) .

Q. What are the recommended storage conditions to prevent degradation?

Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber glass to minimize oxidation of the alkyne group. Prolonged exposure to light or moisture may lead to hydration forming a ketone byproduct .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., boiling point, density) be resolved experimentally?

Discrepancies in literature values (e.g., boiling point: 137.1°C vs. unlisted in other sources) require validation via:

Q. What mechanistic insights explain the compound’s reactivity in Sonogashira couplings?

The terminal alkyne in this compound undergoes palladium-catalyzed cross-coupling with aryl halides. Key factors:

- Base selection : Triethylamine or DBU deprotonates the alkyne, forming a reactive copper acetylide intermediate.

- Steric effects : The tertiary alcohol group may hinder coupling efficiency, requiring optimized catalyst loading (e.g., Pd(PPh3)4 at 5 mol%) .

- Side reactions : Propargyl alcohol derivatives can form if the hydroxyl group is unprotected; silylation (e.g., TBSCl) is recommended for stability .

Q. How does the compound’s toxicity profile impact laboratory handling protocols?

Acute toxicity data (LD50 = 530 mg/kg, subcutaneous in mice ) necessitates:

- PPE : Gloves (nitrile), safety goggles, and fume hood use during synthesis.

- Waste disposal : Neutralization with dilute HCl before incineration to avoid environmental release of reactive intermediates.

- In vitro protocols : Confine use to cell-free systems or non-mammalian models due to unclassified chronic toxicity .

Methodological Challenges & Data Analysis

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Distillation optimization : Fractional distillation under reduced pressure (e.g., 20 mmHg) separates the product (BP ~137°C) from lower-boiling impurities like unreacted ketones.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4) removes polar byproducts.

- In-line monitoring : ReactIR tracks alkyne consumption in real time, ensuring reaction completion .

Q. How can computational modeling predict the compound’s behavior in novel reactions?

- DFT calculations : Assess transition states in alkyne hydration or oxidation pathways (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Molecular docking : Predict interactions with enzymatic targets (e.g., alcohol dehydrogenases) for biocatalytic applications .

Applications in Organic Synthesis

Q. What role does this compound play in synthesizing bioactive molecules?

It serves as a chiral building block for:

Q. Are there documented challenges in spectroscopic characterization of derivatives?

Yes. For example, diastereomeric mixtures from hydroxyl-group functionalization may complicate <sup>1</sup>H NMR interpretation. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.